(S)-Praziquantel

Anthelmintic discovery Schistosomiasis Enantiomer pharmacology

As the inactive enantiomer with up to 501-fold lower potency than (R)-Praziquantel, (S)-Praziquantel (CAS 57452-97-8) is the critical impurity standard for ANDA/DMF submissions, chiral method validation, and preclinical negative controls. Its higher plasma exposure makes it the ideal reference for stereoselective pharmacokinetic studies. Procure with comprehensive CoA (NMR, IR, HPLC) to ensure regulatory compliance.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
CAS No. 57452-97-8
Cat. No. B1596679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Praziquantel
CAS57452-97-8
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
InChIInChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m1/s1
InChIKeyFSVJFNAIGNNGKK-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Praziquantel CAS 57452-97-8: Chiral Reference Standard and Distomer of the Anthelmintic Drug


(S)-Praziquantel (CAS 57452-97-8) is the (+)-enantiomer of the racemic anthelmintic drug praziquantel, which is marketed globally for the treatment of schistosomiasis and other parasitic flatworm infections [1]. As a chiral compound, praziquantel comprises equal parts of the R- and S-enantiomers; however, the S-enantiomer (this compound) possesses negligible antischistosomal activity compared to its antipode and is primarily responsible for the bitter taste of the racemic formulation [2][3]. Consequently, (S)-Praziquantel is predominantly utilized as a reference standard for enantiomeric purity analysis, an impurity marker in pharmaceutical quality control, and a key analytical tool for stereoselective pharmacokinetic studies, rather than as an active pharmaceutical ingredient .

Why Rac-Praziquantel, (R)-Praziquantel, and (S)-Praziquantel Are Not Interchangeable in Research and Development


The enantiomers of praziquantel exhibit profound and clinically relevant differences in their antischistosomal potency, pharmacokinetic disposition, and adverse effect profiles. (S)-Praziquantel is up to 501-fold less potent in vitro against schistosomes compared to (R)-Praziquantel [1] and accumulates in human plasma at higher concentrations due to stereoselective metabolism [2]. The (R)-enantiomer is the active pharmaceutical ingredient in the newly approved pediatric formulation arpraziquantel [3], while (S)-PZQ is a critical impurity in generic drug development. Substituting one form for another—whether in preclinical models, analytical method validation, or formulation studies—leads to invalid efficacy data, inaccurate pharmacokinetic parameters, and failed regulatory submissions. The following quantitative evidence establishes exactly where and why (S)-Praziquantel differentiates from its chiral counterparts.

(S)-Praziquantel: Quantitative Evidence of Differential Performance Against Comparator Compounds


In Vitro Antischistosomal Potency: (S)-Praziquantel Is 501× Less Active Than (R)-Praziquantel Against S. haematobium

(S)-Praziquantel exhibits dramatically reduced antischistosomal activity compared to its chiral counterpart (R)-Praziquantel. In a head-to-head in vitro study using adult Schistosoma haematobium worms, the IC50 of (S)-PZQ was 3.51 μg/ml at 4 hours and 3.40 μg/ml at 72 hours, whereas (R)-PZQ achieved IC50 values of 0.007 μg/ml and 0.01 μg/ml, respectively. This corresponds to a eudysmic ratio of 501× at the 4-hour time point. Racemic praziquantel showed an IC50 of 0.03 μg/ml at both time points [1].

Anthelmintic discovery Schistosomiasis Enantiomer pharmacology In vitro screening

In Vivo Efficacy: (S)-Praziquantel Requires 5.2× Higher Dose to Achieve 50% Worm Burden Reduction Compared to (R)-Praziquantel

The reduced potency of (S)-Praziquantel translates into a significantly higher in vivo dose requirement. In a chronic S. haematobium infection model in golden Syrian hamsters, the ED50 values (dose achieving 50% worm burden reduction) for (R)-PZQ and (S)-PZQ were 24.7 mg/kg and 127.6 mg/kg, respectively, representing a eudysmic ratio of 5.17 [1]. At the highest tested dose of 250 mg/kg, (S)-PZQ achieved a worm burden reduction (WBR) of 83.0%, compared to 99.3% for racemic PZQ and 98.5% for (R)-PZQ at 125 mg/kg. Notably, (S)-PZQ required a dose of 500 mg/kg to reach 94.1% WBR [1].

In vivo pharmacology Schistosomiasis Dose-response Enantiomer comparison

Human Pharmacokinetics: (S)-Praziquantel Accumulates to Higher Plasma Levels Than (R)-Praziquantel Following Racemate Administration

Following administration of a 1.5 g single oral dose of racemic praziquantel to healthy volunteers, the plasma exposure of (S)-PZQ exceeds that of (R)-PZQ. The chiral LC-MS/MS analysis demonstrated a higher proportion of the (+)-(S)-PZQ enantiomer in plasma, despite its lack of antiparasitic activity [1]. This stereoselective disposition is attributed to differential metabolism, with (S)-PZQ undergoing a more complex metabolic pathway involving multiple mono- and di-hydroxy metabolites, whereas (R)-PZQ is predominantly metabolized to (R)-trans-4-OH-PZQ [2].

Stereoselective pharmacokinetics Human ADME Enantiomer plasma ratio Bioanalysis

Organoleptic Property: (S)-Praziquantel Is the Primary Source of the Bitter Taste in Racemic Praziquantel Tablets

The bitter and nauseating taste of racemic praziquantel is a well-documented barrier to treatment adherence, particularly in pediatric populations. Comparative organoleptic evaluations have established that this bitter taste is attributable almost exclusively to the (S)-enantiomer. (R)-Praziquantel, in contrast, has a significantly less unpleasant taste [1]. This finding is corroborated by the development of the child-friendly orodispersible tablet formulation of arpraziquantel (enantiopure R-PZQ), which eliminates the bitter-tasting S-enantiomer entirely [2].

Formulation science Taste masking Pediatric drug development Enantiomer impurity

Metabolic Fate: (S)-Praziquantel Undergoes Distinct and More Complex Metabolism Compared to (R)-Praziquantel

The enantiomers of praziquantel follow divergent metabolic pathways with implications for drug-drug interactions and pharmacokinetic modeling. In rat liver microsomes, (R)-PZQ is predominantly metabolized to trans- and cis-4-hydroxypraziquantel, whereas (S)-PZQ generates a different, distinct monohydroxylated metabolite in addition to the 4-hydroxy derivatives [1]. More recent human liver microsome studies have structurally elucidated five novel metabolites of (S)-PZQ, including three previously known and two previously uncharacterized structures, using the crystalline sponge X-ray method [2]. This metabolic complexity contributes to the stereoselective pharmacokinetics observed in vivo.

Drug metabolism CYP450 enzymes Stereoselective metabolism In vitro biotransformation

Regulatory and Analytical Application: (S)-Praziquantel as a Critical Chiral Impurity Reference Standard for Generic Drug Development

In the context of pharmaceutical manufacturing and regulatory submissions, (S)-Praziquantel serves not as a therapeutic agent but as an essential chiral impurity reference standard. Generic manufacturers developing racemic praziquantel formulations must demonstrate control of enantiomeric purity and quantify the (S)-enantiomer as a specified impurity. Reference standards of (S)-Praziquantel (CAS 57452-97-8) are supplied with comprehensive Certificates of Analysis (CoA) that include 1H NMR, 13C NMR, IR, MASS, and HPLC purity data, meeting the requirements for ANDA and DMF submissions to regulatory authorities such as the FDA and EMA . The enantiomeric purity of the active (R)-enantiomer in new formulations like arpraziquantel is also verified using (S)-Praziquantel as a comparator standard.

Pharmaceutical quality control ANDA submissions Chiral HPLC Impurity profiling

Optimal Procurement and Application Scenarios for (S)-Praziquantel Based on Evidence


Chiral Reference Standard for Enantioselective Bioanalytical Method Validation

Given its well-defined and distinct pharmacokinetic profile (higher plasma exposure than (R)-PZQ), (S)-Praziquantel is the ideal reference standard for developing and validating chiral LC-MS/MS methods to quantify enantiomer-specific plasma concentrations in clinical pharmacokinetic studies [1]. This is essential for accurately assessing the disposition of racemic praziquantel and for supporting the development of enantiopure (R)-PZQ formulations.

Specified Impurity Marker in Generic Drug Development and ANDA Submissions

For generic pharmaceutical companies, (S)-Praziquantel is procured as a high-purity impurity standard (often accompanied by a full CoA with NMR, IR, and HPLC data) to demonstrate control of enantiomeric purity in racemic praziquantel tablets . Its use is mandated for method validation, quality control, and stability studies required for ANDA and DMF regulatory submissions to the FDA and EMA.

Negative Control in Anthelmintic Discovery and Pharmacological Assays

In preclinical drug discovery programs targeting schistosomiasis or other flatworm infections, (S)-Praziquantel serves as a valuable negative control. Its extremely low in vitro potency (IC50 = 3.51 μg/ml vs. 0.007 μg/ml for (R)-PZQ) [2] and high in vivo ED50 (127.6 mg/kg) [2] provide a definitive baseline for confirming that observed efficacy of novel compounds is not due to the inactive enantiomer or off-target effects.

Tool Compound for Investigating Stereoselective CYP450 Metabolism

Researchers investigating cytochrome P450-mediated drug metabolism and potential enantiomer-enantiomer interactions can use (S)-Praziquantel as a probe substrate. Its distinct metabolic pathway—involving multiple unique monohydroxy metabolites not formed from the (R)-enantiomer [3]—makes it a useful tool for mapping stereoselective enzyme activity and predicting clinically relevant drug-drug interactions, particularly in populations co-infected with HIV and schistosomiasis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Praziquantel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.